3-Ethyl-4-hydroxy-5-methylbenzonitrile

説明

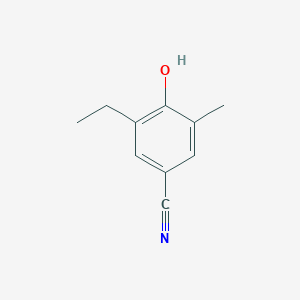

Chemical Identity: 3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS No. 4909-95-9) is a substituted benzonitrile derivative with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.203 g/mol. It features a nitrile group (-CN) at position 1, a hydroxyl (-OH) group at position 4, an ethyl (-CH₂CH₃) substituent at position 3, and a methyl (-CH₃) group at position 5 on the benzene ring (Fig. 1). This arrangement confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity .

Synthesis and Applications: Industrial synthesis routes report yields of 78–92%, typically involving intermediates like 3-ethyl-4-hydroxy-5-methylbenzaldehyde or 4-amino-3-ethyl-5-methylbenzonitrile . The compound is a critical chiral intermediate in synthesizing ACT-334441, a precursor to the S1P receptor 1 agonist Cenerimod, a drug under clinical evaluation for autoimmune diseases. A one-pot reaction coupling (R)-solketal with this compound achieves 71% yield, highlighting its pharmaceutical relevance .

特性

分子式 |

C10H11NO |

|---|---|

分子量 |

161.2 g/mol |

IUPAC名 |

3-ethyl-4-hydroxy-5-methylbenzonitrile |

InChI |

InChI=1S/C10H11NO/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-5,12H,3H2,1-2H3 |

InChIキー |

XIRUBRCWEBCUOG-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=CC(=C1)C#N)C)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The structural analogs of 3-ethyl-4-hydroxy-5-methylbenzonitrile differ in substituent type, position, or functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a comparative analysis based on similarity metrics and experimental data.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Differences and Implications :

Substituent Position and Reactivity: The ethyl group at position 3 in this compound introduces steric bulk compared to analogs like 3-hydroxy-5-methylbenzonitrile. This reduces nucleophilic attack susceptibility at the aromatic ring but enhances stability in coupling reactions (e.g., with solketal in Cenerimod synthesis) .

Functional Group Effects :

- Lipophilicity : The tert-butyl group in 3-(tert-Butyl)-4-hydroxybenzonitrile significantly increases hydrophobicity (logP ~2.8 vs. 1.9 for the ethyl analog), making it less suitable for aqueous-phase reactions .

- Acidity : 3-Hydroxy-4-methylbenzonitrile’s hydroxyl group at position 3 (ortho to methyl) exhibits stronger acidity (pKa ~8.2) compared to the para-hydroxyl derivative (pKa ~9.5) due to resonance stabilization differences .

Synthetic Utility :

- This compound’s balanced steric and electronic profile enables high-yield coupling reactions (e.g., 71% in Cenerimod synthesis) , whereas tert-butyl analogs face challenges in large-scale production due to discontinuation .

Notes on Availability and Practical Considerations

- Commercial Availability : Both this compound and 3-(tert-Butyl)-4-hydroxybenzonitrile are listed as discontinued by suppliers like CymitQuimica, necessitating in-house synthesis for pharmaceutical applications .

- Synthesis Optimization : The highest reported yield (92%) for this compound involves multi-step pathways with intermediates like 4-bromo-2-ethyl-6-methylphenylamine, emphasizing the need for rigorous purification .

準備方法

Overview

The original synthetic route for 3-ethyl-4-hydroxy-5-methylbenzonitrile started from 2-ethyl-6-methylaniline. The synthesis involved a classical sequence of para-bromination, cyanation, and Sandmeyer hydroxylation to introduce the nitrile and hydroxyl groups on the aromatic ring.

Key Steps

- Para-bromination of 2-ethyl-6-methylaniline to introduce a bromine substituent.

- Cyanation via nucleophilic substitution replacing the bromine with a cyano group.

- Sandmeyer hydroxylation to convert the amino group to a hydroxyl group.

Limitations

- Safety concerns due to cyanation step.

- Use of undesirable solvents such as dimethylformamide (DMF).

- Laborious workup and isolation procedures.

- Low overall yield (~40–45%).

- Poor green chemistry metrics with a Process Mass Intensity (PMI) of 210.

This classical method was scalable to multi-kilogram quantities but was suboptimal in terms of safety, environmental impact, and efficiency.

Second-Generation Improved Route Using Hydroxylamine-O-sulfonic Acid (HOSA)

Development

A novel and improved 2nd generation synthesis was developed to overcome the drawbacks of the classical method. The key innovation was a non-classical nitrile formation using hydroxylamine-O-sulfonic acid (HOSA).

Synthetic Strategy

- Sandmeyer hydroxylation to introduce the hydroxyl group.

- Duff formylation to selectively introduce a formyl group para to the hydroxyl.

- HOSA-promoted nitrile formation converting the aldehyde intermediate to the nitrile group.

Advantages

- Avoids hazardous cyanation steps.

- Eliminates the use of DMF and other undesirable solvents.

- Simplifies workup and isolation.

- Achieves a significantly higher overall yield of 69%.

- Greatly improved green metrics with PMI reduced to 81.

- Product purity improved to 99.3% area/area.

Scale-Up

This route has been optimized and successfully scaled up to 400 g batches, demonstrating robustness and suitability for larger-scale production.

Summary Table Comparing Classical and 2nd Generation Routes

| Feature | Classical Route | 2nd Generation Route (HOSA) |

|---|---|---|

| Starting Material | 2-Ethyl-6-methylaniline | Same |

| Key Steps | Para-bromination, cyanation, Sandmeyer hydroxylation | Sandmeyer hydroxylation, Duff formylation, HOSA nitrile formation |

| Hazardous Reagents | Cyanide salts, DMF | Hydroxylamine-O-sulfonic acid (HOSA) |

| Overall Yield | 40–45% | 69% |

| Product Purity | ~95% | 99.3% a/a |

| PMI (Process Mass Intensity) | 210 | 81 |

| Scale | Multi-kg | Up to 400 g demonstrated |

| Safety and Environmental Impact | Poor (due to cyanation and solvents) | Improved (non-classical nitrile formation) |

Analytical and Research Findings

- The 2nd generation synthesis using HOSA was thoroughly optimized through reaction condition screening, including temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- The non-classical nitrile formation via HOSA is a safer alternative to classical cyanation, minimizing toxic cyanide handling.

- The Duff formylation step is para-selective, ensuring regioselectivity in the formyl intermediate formation.

- The process improvements led to a significant reduction in waste and hazardous byproducts, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-4-hydroxy-5-methylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzaldehydes or benzoic acid derivatives. For example, esterification of hydroxyl groups followed by nitrile introduction via nucleophilic substitution (e.g., using KCN or CuCN) is common. Reaction parameters such as temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., palladium for cross-couplings) critically impact yield . Ethyl and methoxy substituents may require protection/deprotection strategies to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ 5.0–6.0 ppm, broad), and ethyl/methyl groups (δ 1.0–1.5 ppm for CH3, δ 1.5–2.5 ppm for CH2) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹), hydroxyl (O-H stretch ~3200–3500 cm⁻¹), and aromatic C-O (methoxy/ethoxy ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns to confirm substituent positions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electron density distribution, identifying reactive sites (e.g., nitrile carbon or hydroxyl oxygen). Solvent effects (PCM model) and transition-state analysis help predict regioselectivity and activation energy barriers. Compare results with experimental kinetic data to validate models .

Q. What strategies minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Protecting Groups : Use silyl ethers (e.g., TMSCl) to protect hydroxyl groups during nitrile formation .

- Catalytic Optimization : Employ Pd/Cu catalysts for selective cross-coupling to reduce halogenated intermediates .

- Process Monitoring : In-line FTIR or HPLC tracks reaction progress, enabling real-time adjustments to temperature or stoichiometry .

Q. How do steric and electronic effects of substituents (ethyl, hydroxy, methyl) influence its biological interactions?

- Methodological Answer :

- Steric Effects : The ethyl group may hinder binding to enzyme active sites, assessed via molecular docking (e.g., AutoDock Vina) and comparative assays with analogs lacking ethyl substituents .

- Electronic Effects : Hydroxy and nitrile groups enhance hydrogen-bonding potential. Use Hammett constants (σ) to correlate substituent electronic profiles with bioactivity (e.g., IC50 in enzyme inhibition assays) .

Q. What in vitro assays are appropriate for evaluating its enzyme inhibition potential?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for cytochrome P450 or kinases).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50 values. Include positive controls (e.g., ketoconazole for CYP3A4) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method in Gaussian). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which also confirms substituent orientation .

Data Analysis and Contradiction Management

Q. What statistical methods address variability in bioactivity data across independent studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and quality. Use Cochran’s Q-test to assess heterogeneity and random-effects models to account for inter-study variance .

Q. How can researchers differentiate between artifacts and genuine bioactivity in high-throughput screening?

- Methodological Answer :

- Counter-Screens : Test compounds in orthogonal assays (e.g., fluorescence quenching vs. radiometric).

- Hit Validation : Use CRISPR-interference or siRNA to confirm target specificity .

Tables for Methodological Reference

| Analytical Technique | Key Peaks/Data | Application |

|---|---|---|

| 1H NMR | δ 6.8–7.2 ppm (aromatic H) | Substituent position confirmation |

| HRMS | [M+H]+ = 206.0947 (calc.) | Molecular formula validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。